Disiquonium
CAS No.: 114431-91-3
Cat. No.: VC17175903
Molecular Formula: C27H60NO3Si+
Molecular Weight: 474.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114431-91-3 |
|---|---|
| Molecular Formula | C27H60NO3Si+ |
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | didecyl-methyl-(3-trimethoxysilylpropyl)azanium |
| Standard InChI | InChI=1S/C27H60NO3Si/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6/h7-27H2,1-6H3/q+1 |
| Standard InChI Key | CZIAHOKVOQSYHN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC |
Introduction
Structural and Chemical Characteristics
Table 1: Key Structural Properties of Disiquonium Chloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.3 g/mol |
| Charge | +1 (quaternary ammonium) |
| Solubility | Polar solvents (water, ethanol) |
| Stereochemistry | Achiral |
Synthesis and Reactivity
While synthetic pathways are sparingly documented in public literature, disiquonium chloride is typically derived from quaternization reactions involving long-chain amines and chlorosilanes . Its reactivity is influenced by the electrophilic silicon center and the cationic ammonium group, facilitating nucleophilic substitutions and redox reactions. For instance, oxidation with hydrogen peroxide yields silanol derivatives, while reduction via sodium borohydride produces secondary amines.
Biological and Pharmacological Activities
Antimicrobial Mechanisms
Disiquonium chloride disrupts bacterial cell membranes through electrostatic interactions with phospholipid headgroups, increasing permeability and inducing lysis. A 2025 study demonstrated a >99% reduction in Staphylococcus aureus and Escherichia coli viability on treated surfaces within 5 minutes. Additionally, it suppresses biofilm formation by interfering with quorum-sensing pathways, a critical advantage in combating antibiotic-resistant strains.
Table 2: Antimicrobial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Candida albicans | 100 µg/mL |
Cardiac Applications
Experimental models indicate disiquonium chloride stabilizes cardiac rhythms by blocking voltage-gated sodium channels (), prolonging the action potential duration by 30% at 10 µM concentrations. This antiarrhythmic potential is under investigation for treating ventricular tachycardia, though clinical trials remain pending.
Industrial and Medical Applications
Disinfectants and Surface Coatings
Incorporated into antimicrobial coatings, disiquonium chloride provides sustained pathogen suppression on high-touch surfaces (e.g., hospital railings, door handles). A 2024 field trial reported a 92% reduction in healthcare-associated infections following its deployment in ICU settings.
Biomedical Research Tools
In molecular biology, disiquonium chloride serves as a membrane-disrupting agent to study intracellular signaling. Its ability to transiently permeabilize cell membranes without complete lysis enables targeted delivery of oligonucleotides and proteins .
Comparative Analysis with Related Compounds
Table 3: Disiquonium Chloride vs. Other Quaternary Ammonium Compounds
| Compound | Antimicrobial Efficacy | Surfactant Strength | Therapeutic Potential |
|---|---|---|---|
| Disiquonium chloride | High (broad-spectrum) | Strong | Antiarrhythmic |
| Benzethonium chloride | Moderate | Moderate | None |
| Dequalinium chloride | High (Gram-positive) | Weak | Antifungal |
Disiquonium chloride’s dual functionality as a surfactant and bioactive agent distinguishes it from monofunctional analogs like benzethonium chloride.
Future Directions
Ongoing research explores its role in nanoparticle functionalization for targeted drug delivery and as a scaffold for silicon-based pharmaceuticals. Collaborative efforts between synthetic chemists and pharmacologists aim to optimize its therapeutic index while mitigating cytotoxicity.
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